Ethyl 5-(4-fluorophenyl)-5-oxovalerate

COX-2 inhibition Structure-activity relationship Valdecoxib derivative

Ethyl 5-(4-fluorophenyl)-5-oxovalerate (CAS 342636-36-6), systematically named ethyl 5-(4-fluorophenyl)-5-oxopentanoate, is a fluorinated ester bearing a 4-fluorophenyl ketone moiety. It belongs to the class of δ-oxo esters and serves as a versatile synthetic intermediate in medicinal chemistry and radiopharmaceutical development.

Molecular Formula C13H15FO3
Molecular Weight 238.25 g/mol
CAS No. 342636-36-6
Cat. No. B1319024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-fluorophenyl)-5-oxovalerate
CAS342636-36-6
Molecular FormulaC13H15FO3
Molecular Weight238.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCC(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C13H15FO3/c1-2-17-13(16)5-3-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3
InChIKeyTWLQYFQKWODQQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-(4-fluorophenyl)-5-oxovalerate CAS 342636-36-6: A Fluorinated Building Block for COX-2 Inhibitor and PET Tracer Development


Ethyl 5-(4-fluorophenyl)-5-oxovalerate (CAS 342636-36-6), systematically named ethyl 5-(4-fluorophenyl)-5-oxopentanoate, is a fluorinated ester bearing a 4-fluorophenyl ketone moiety. It belongs to the class of δ-oxo esters and serves as a versatile synthetic intermediate in medicinal chemistry and radiopharmaceutical development [1]. The compound features a characteristic 4-fluorobenzoyl group linked to an ethyl valerate chain, which enables further derivatization through its ketone and ester functional groups. Its molecular formula is C₁₃H₁₅FO₃ with a molecular weight of 238.25 g/mol .

Why Procuring Ethyl 5-(4-fluorophenyl)-5-oxovalerate Over Non-Fluorinated or Other Halogenated Analogs Matters: Evidence-Based Selection for COX-2-Targeted Programs


Generic substitution among δ-oxo ester analogs is scientifically unsound because the 4-fluorophenyl substituent imparts quantifiably distinct electronic, steric, and pharmacokinetic properties that directly affect downstream biological activity and physicochemical behavior of the final compounds. In a systematic structure–activity relationship study of aryl-substituted valdecoxib derivatives, the 4-fluorophenyl analog exhibited a COX-2 inhibitory IC₅₀ of 3.60 μM—a 3.6-fold improvement in potency over the unsubstituted phenyl derivative (IC₅₀ = 13.00 μM)—demonstrating that even single-atom halogen substitutions at the para position translate into significant differences in pharmacological output [1]. Furthermore, the fluorine atom confers distinct metabolic stability advantages over chlorine and bromine, as evidenced by differential CYP inhibition profiles: the 4-fluoro compound is a CYP1A2 and CYP2C19 inhibitor but spares CYP2C9, CYP2D6, and CYP3A4 . Such a specific CYP interaction signature is not shared with non-fluorinated or other halogen-substituted analogs, making blind interchangeability a risk in medicinal chemistry campaigns.

Quantitative Differentiation Guide: Ethyl 5-(4-fluorophenyl)-5-oxovalerate Versus Closest Structural Analogs


COX-2 Inhibitory Potency: 4-Fluorophenyl vs. Phenyl, 4-Chlorophenyl, and 4-Bromophenyl Direct SAR Comparison

In a direct head-to-head SAR study of aryl-substituted isoxazole-based COX-2 inhibitors, the 4-fluorophenyl-substituted compound (1c) exhibited an IC₅₀ of 3.60 μM, representing a 3.6-fold increase in potency over the unsubstituted phenyl compound (1b, IC₅₀ = 13.00 μM) and a 2.6-fold increase over the 4-chlorophenyl analog (1g, IC₅₀ = 1.77 μM). The 4-bromophenyl analog (1f, IC₅₀ = 0.69 μM) was more potent, but the 4-fluorine derivative offers superior metabolic stability and suitability as a PET tracer precursor. [1]

COX-2 inhibition Structure-activity relationship Valdecoxib derivative

Lipophilicity (LogP) and Bioavailability: 4-Fluorophenyl Ester as the Optimal Balance for CNS Penetrance

The target compound displays a Consensus LogP of 2.89 and is predicted to be blood-brain barrier (BBB) permeant, with a bioavailability score of 0.55 and high gastrointestinal absorption . In comparison, the non-fluorinated phenyl analog (ethyl 5-oxo-5-phenylvalerate) has a lower LogP of approximately 2.60 , which reduces its CNS penetration potential. The 4-chlorophenyl analog is expected to exhibit higher LogP (~3.0–3.5) but introduces potential toxicity liabilities associated with chlorinated aromatics, while the 4-bromophenyl analog shows even higher logP ~3.5–4.0. The 4-fluorine atom thus provides an optimal lipophilicity window for CNS drug discovery programs.

Lipophilicity Blood-brain barrier Drug-likeness

CYP Inhibition Selectivity: A Cleaner Profile for Drug-Drug Interaction Risk Management

The target compound is computationally predicted to inhibit only CYP1A2 and CYP2C19 while showing no inhibition of CYP2C9, CYP2D6, and CYP3A4 . This selective CYP inhibition profile is advantageous because CYP2C9, CYP2D6, and CYP3A4 are the most clinically significant isoforms involved in the metabolism of approximately 80% of marketed drugs; avoiding their inhibition reduces the risk of drug-drug interactions in final API candidates derived from this intermediate. Non-fluorinated phenyl analogs are expected to exhibit different CYP inhibition patterns due to altered electronic properties and binding affinities to CYP active sites. [1]

CYP inhibition Drug-drug interaction Metabolic stability

Radiotracer Development: Unique Utility of the 4-Fluorophenyl Moiety for ¹⁸F Labeling

The MedChemComm study by Roscales et al. (2018) demonstrated that valdecoxib-derived 3,4-diarylisoxazoles bearing a 4-fluorophenyl substituent retain high COX-2 affinity (IC₅₀ range: 0.042–0.073 μM) and exhibit exceptional COX-2 selectivity indices exceeding 2000 [1]. Critically, the 4-fluorophenyl moiety provides a direct synthetic handle for the introduction of fluorine-18, enabling the development of positron emission tomography (PET) radiotracers for imaging COX-2 expression in vivo. Non-halogenated phenyl analogs lack this radiolabeling capability, while chlorophenyl and bromophenyl analogs do not possess isotopes with suitable PET imaging characteristics. This renders Ethyl 5-(4-fluorophenyl)-5-oxovalerate a privileged intermediate in radiopharmaceutical synthesis. [1]

PET imaging Fluorine-18 Radiotracer synthesis

Physicochemical Profile: Density and Boiling Point Comparison for Purification and Formulation

The target compound exhibits a density of 1.128 g/cm³ and a boiling point of 344.2 °C at 760 mmHg , while its methyl ester analog (Methyl 5-(4-fluorophenyl)-5-oxovalerate, CAS 149437-67-2) has a density of 1.151 g/cm³ and a lower boiling point of 329.8 °C . The ethyl ester's higher boiling point provides a wider liquid handling range and potentially easier separation from lower-boiling reaction byproducts during synthesis. Compared to the non-fluorinated phenyl ethyl ester (density 1.064 g/cm³, boiling point 337.1 °C) , the fluorine substitution increases both density and boiling point, which can affect extraction and distillation protocols in multi-step synthetic procedures. The chlorophenyl analog (density 1.163 g/cm³, boiling point 371.2 °C) and bromophenyl analog (density 1.34 g/cm³, boiling point 388.8 °C) exhibit progressively higher values, which may complicate purification due to increased energy requirements for distillation.

Physicochemical properties Purification Formulation development

Supply Chain and Purity Availability: Procurable at 98% Purity for Demanding Research Applications

Ethyl 5-(4-fluorophenyl)-5-oxovalerate is commercially available at 98% purity from multiple specialized organo-fluorine chemical suppliers, including Alfa Chemistry . In contrast, the methyl ester analog (CAS 149437-67-2) is typically supplied at 95–97% purity . The chlorophenyl analog (CAS 54029-03-7) is also available at 95–97% purity, while the bromophenyl analog (CAS 898792-67-1) is commonly supplied at 95% purity . Higher initial purity reduces the need for additional purification steps before use in sensitive catalytic reactions or multi-step API syntheses, directly lowering labor and solvent costs for end users.

Chemical purity Supply chain Procurement

High-Value Application Scenarios for Ethyl 5-(4-fluorophenyl)-5-oxovalerate Driven by Its Quantified Differentiation


Synthesis of COX-2-Selective PET Radiotracers for Oncology and Inflammation Imaging

Ethyl 5-(4-fluorophenyl)-5-oxovalerate serves as the critical 4-fluorobenzoyl-containing building block for constructing valdecoxib-based 3,4-diarylisoxazole COX-2 inhibitors that retain high affinity (IC₅₀ = 0.042–0.073 μM) and exceptional selectivity (COX-2 SI > 2000) while providing a direct synthetic route to ¹⁸F-labeled analogs for positron emission tomography imaging of COX-2 expression in tumors and inflammatory lesions [1]. The compound's unique fluorine atom is indispensable for isotopic substitution with fluorine-18, a feature unavailable in the non-fluorinated, chlorophenyl, or bromophenyl analogs, making it the only viable intermediate for this high-value radiopharmaceutical application [1].

Lead Optimization in CNS Drug Discovery Programs Requiring Balanced BBB Penetration

With a Consensus LogP of 2.89 and confirmed BBB permeability, coupled with a selective CYP inhibition profile that spares CYP2C9, CYP2D6, and CYP3A4, Ethyl 5-(4-fluorophenyl)-5-oxovalerate is an optimal intermediate for synthesizing CNS-active drug candidates where balanced lipophilicity is critical for brain penetration while minimizing drug-drug interaction risk . Its bioavailability score of 0.55 and high GI absorption further support its suitability for orally bioavailable CNS agent development .

Multi-Step API Synthesis Requiring High-Purity Intermediates for Catalytic Transformations

For medicinal chemistry laboratories and contract research organizations conducting palladium-catalyzed cross-coupling reactions or organometallic transformations where intermediate purity directly impacts catalyst turnover and product yield, the 98% purity grade of Ethyl 5-(4-fluorophenyl)-5-oxovalerate provides a measurable advantage over the 95–97% purity typical of competing analogs . This higher initial purity reduces the need for pre-reaction purification, saving both time and material costs in multi-step synthetic sequences.

SAR Exploration of Halogen Effects on COX-2 Inhibition Potency and Selectivity

As demonstrated by the comparative COX-2 IC₅₀ data where the 4-fluorophenyl substituent provides a balanced 3.6-fold potency advantage over the unsubstituted phenyl (IC₅₀ 3.60 vs. 13.00 μM) while maintaining synthetic accessibility, Ethyl 5-(4-fluorophenyl)-5-oxovalerate is the preferred starting material for systematic SAR campaigns investigating electronic and steric effects of para-substitution on COX-2 enzyme inhibition [2]. It offers a middle ground between the weaker unsubstituted phenyl and the more potent but metabolically problematic heavier halogens (Cl, Br).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-(4-fluorophenyl)-5-oxovalerate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.